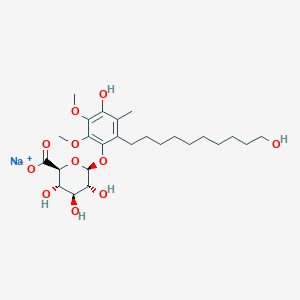

4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt is a heterocyclic organic compound. It is known for its unique structure, which includes a glucuronide moiety attached to a phenyl ring substituted with hydroxy, methoxy, and hydroxydecyl groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the phenyl ring with appropriate substitutions.

Glucuronidation: The phenyl ring is then glucuronidated using glucuronic acid derivatives under acidic or enzymatic conditions.

Hydroxydecyl Substitution: The hydroxydecyl group is introduced through a substitution reaction, typically using a decyl halide and a base.

Methoxylation: Methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.

Purification: The intermediates are purified using techniques such as crystallization, distillation, or chromatography.

Final Product Formation: The final compound is obtained through the glucuronidation and substitution reactions, followed by purification and drying.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen-containing groups.

Substitution: The methoxy and hydroxydecyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Halides and bases are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Compounds with ketone or aldehyde groups.

Reduced Derivatives: Compounds with fewer oxygen-containing groups.

Substituted Derivatives: Compounds with different functional groups replacing the original ones.

Applications De Recherche Scientifique

4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt has several scientific research applications:

Chemistry: Used as a model compound for studying glucuronidation reactions and their mechanisms.

Biology: Investigated for its potential role in cellular processes involving glucuronidation.

Medicine: Explored for its potential therapeutic effects, particularly in drug metabolism and detoxification.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt involves:

Glucuronidation: The compound undergoes glucuronidation, a process where glucuronic acid is added to substances to increase their solubility and facilitate excretion.

Molecular Targets: The primary molecular targets are enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases.

Pathways: The compound is involved in metabolic pathways that detoxify and eliminate various substances from the body.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide Monosodium Salt

- 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucopyranosiduronic Acid

Uniqueness

4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt is unique due to its specific substitution pattern on the phenyl ring and the presence of the glucuronide moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.

Activité Biologique

4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide monosodium salt (CAS Number: 153010-32-3) is a glucuronide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a glucuronide moiety that enhances solubility and bioavailability, making it an interesting candidate for various pharmacological applications.

The molecular formula of this compound is C25H39NaO11 with a molecular weight of approximately 538.56 g/mol. The compound features multiple functional groups, including methoxy and hydroxy groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H39NaO11 |

| Molecular Weight | 538.56 g/mol |

| CAS Number | 153010-32-3 |

| Solubility | Water-soluble |

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure suggests potential radical scavenging activity, which could protect cells from oxidative stress.

Anticancer Properties

Preliminary studies have suggested that glucuronides can enhance the efficacy of anticancer drugs by improving their pharmacokinetics. The specific activity of 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide in inhibiting cancer cell proliferation has not been extensively documented; however, its structural analogs have shown promising results in various cancer models.

The biological activities of this compound may be attributed to its ability to modulate various signaling pathways involved in cell survival and proliferation. For instance, the glucuronidation process can influence the metabolism of drugs and endogenous compounds, potentially leading to increased therapeutic effects or reduced toxicity.

Case Studies and Research Findings

- In Vitro Studies : A study examining the cytotoxic effects of glucuronides on cancer cell lines found that certain derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth. While specific data on this compound is limited, it is hypothesized that similar mechanisms may apply.

- Animal Models : Research involving animal models has demonstrated that glucuronides can enhance the bioavailability of co-administered drugs. This suggests that 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide could be evaluated for its potential to improve therapeutic outcomes in combination therapies.

- Comparative Analysis : In comparison with other known glucuronides, this compound's structure may confer unique properties that warrant further investigation into its specific biological activities.

Future Directions

Further research is essential to elucidate the precise biological mechanisms and therapeutic potential of this compound. Key areas for exploration include:

- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).

- Investigation into the compound's interaction with specific biological targets.

- Clinical trials to evaluate efficacy and safety in human subjects.

Propriétés

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O11.Na/c1-14-15(12-10-8-6-4-5-7-9-11-13-26)20(23(34-3)21(33-2)16(14)27)35-25-19(30)17(28)18(29)22(36-25)24(31)32;/h17-19,22,25-30H,4-13H2,1-3H3,(H,31,32);/q;+1/p-1/t17-,18-,19+,22-,25+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFPLAXZZMPQGO-YWWPMPCFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)CCCCCCCCCCO.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)CCCCCCCCCCO.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NaO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.